Spiro[2.2]penta-1,4-diene
Description
Properties
CAS No. |
1727-65-7 |
|---|---|
Molecular Formula |
C5H4 |
Molecular Weight |
64.08 g/mol |
IUPAC Name |
spiro[2.2]penta-1,4-diene |
InChI |
InChI=1S/C5H4/c1-2-5(1)3-4-5/h1-4H |
InChI Key |
JXGJFWLYGSVFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC12C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Stability Comparison of C₅H₄ Isomers
*Relative energies calculated at CCSD(T)/cc-pVTZ level.
Table 2: Comparison with Larger Spiro Compounds
Key Findings
Stability Trends: this compound (spiro-1) is more kinetically stable than isomers with planar tetracoordinate carbon (ptC-1, a fourth-order saddle point) but less thermodynamically stable than pent-1,3-diyne . Substitution impacts stability: Derivatives like (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one exhibit enhanced nonlinear optical properties (βHRS = 25×10⁻³⁰ cm⁴·statvolt⁻¹) but require bulky groups to mitigate steric strain .
Electronic and Reactivity Differences: Planar vs. Fragmentation: Spiro compounds fragment at the spiro junction under mass spectrometry (e.g., loss of substituents like ClC₆H₄N₂CO), a behavior likely shared by spiro-1 .
Synthetic and Functional Applications :
- This compound derivatives, such as bis(trimethoxyphenyl) analogs, show promise in correcting mitochondrial dysfunction (IC₅₀ ~ 0.10–5.05 µM against HepG2 cells) .
- Unimolecular reactions of penta-1,4-diene (e.g., isomerization) have been computationally mapped, suggesting reactivity pathways for functionalization .
Q & A
Q. What are the established methods for synthesizing Spiro[2.2]penta-1,4-diene in laboratory settings?
this compound can be synthesized via pyrolysis of 1,5-diacetoxypentane under controlled conditions. The procedure involves:
Q. Key Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Temperature | 580°C |
| Catalyst | Glass beads |
| Isolation Method | Fractional distillation |
| Yield | Not explicitly reported |
Q. How can the physicochemical properties of this compound guide experimental design?
Critical properties include:
- Molecular Formula : C₅H₆ (mass: 66.11 g/mol) .
- Topological Polar Surface Area (TPSA) : 0 Ų, indicating nonpolar character and potential for lipid membrane permeability .
- Thermal Stability : Decomposes at high temperatures (>200°C), necessitating inert atmospheres during synthesis .
These properties inform solvent selection (nonpolar solvents), storage conditions (low temperature, inert gas), and reactivity predictions (e.g., susceptibility to electrophilic addition).
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure of this compound?
Density-functional theory (DFT) with gradient-corrected functionals is recommended:
Q. Validation Metrics
| Method | Correlation Energy Error | Example System |
|---|---|---|
| B88 Hybrid DFT | <5% | Atomic/molecular |
| Colle-Salvetti DFT | <3% | Closed/open shells |
Q. How does this compound participate in gas-phase radical-mediated reactions?
The compound acts as a transient intermediate in anthracene formation via spiroaromatic radical pathways. Key steps include:
Q. Experimental Setup
- Environment : Gas-phase reactor with laser ablation.
- Detection : Time-resolved mass spectrometry.
Q. How can researchers resolve contradictions between experimental and computational thermodynamic data for this compound?
Contradictions (e.g., heat of hydrogenation discrepancies) require:
Subgroup Analysis : Stratify data by reaction conditions (temperature, solvent) to identify outliers .
Benchmarking : Compare DFT results with high-level ab initio methods (e.g., CCSD(T)) for validation .
Error Propagation Analysis : Quantify uncertainties in experimental measurements (e.g., calorimetry vs. spectroscopy) .
Q. What role does this compound play in synthesizing heteroaromatic systems?
The compound serves as a precursor for heterocycles like 3-thiabicyclo[3.2.0]hepta-1,4-diene via Wittig reactions. Key considerations:
Q. How can researchers characterize the stability of this compound under reactive conditions?
- Kinetic Studies : Monitor degradation rates via GC-MS under varying temperatures and pressures.
- Computational Mapping : Use molecular dynamics simulations to predict bond dissociation energies .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
